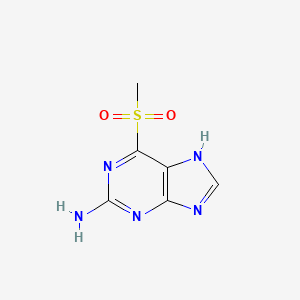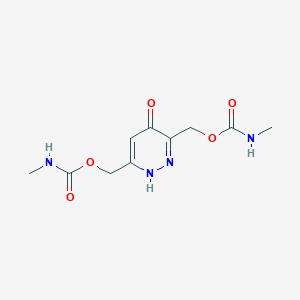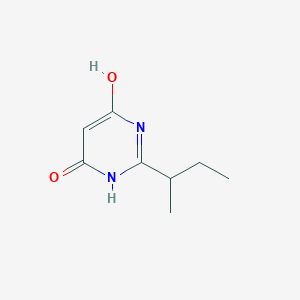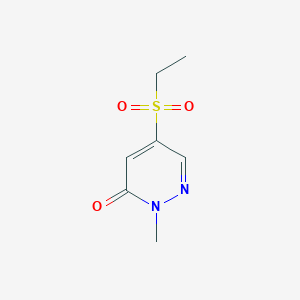
4-Nitro-N-(5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine. The reaction is carried out in boiling ethanol, leading to the formation of the thiadiazole ring . The general reaction scheme can be represented as follows:
Starting Materials: Hydrazonoyl halides and thioamides.
Reaction Conditions: Boiling ethanol with triethylamine as a base.
Product: 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-amino-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
Thioamides: Compounds with a sulfur atom in the amide group, known for their antimicrobial properties.
Hydrazonoyl Halides: Precursors used in the synthesis of thiadiazoles.
Uniqueness
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications.
属性
CAS 编号 |
88873-52-3 |
|---|---|
分子式 |
C9H6N4O3S2 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
4-nitro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C9H6N4O3S2/c14-7(10-8-11-12-9(17)18-8)5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,17)(H,10,11,14) |
InChI 键 |
IUMWJEARCONOBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=NNC(=S)S2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



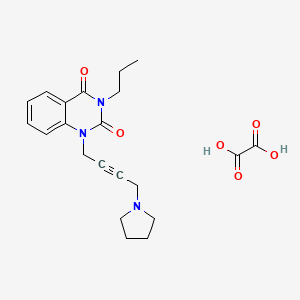

![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
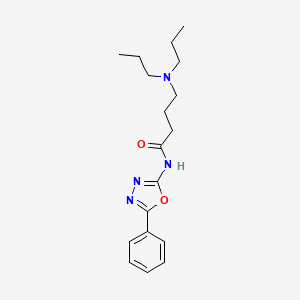
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)

